N-(4-fluorophenyl)pyrrolidine-1-carbothioamide N-(4-fluorophenyl)pyrrolidine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10814750
InChI: InChI=1S/C11H13FN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)
SMILES: C1CCN(C1)C(=S)NC2=CC=C(C=C2)F
Molecular Formula: C11H13FN2S
Molecular Weight: 224.30 g/mol

N-(4-fluorophenyl)pyrrolidine-1-carbothioamide

CAS No.:

Cat. No.: VC10814750

Molecular Formula: C11H13FN2S

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)pyrrolidine-1-carbothioamide -

Specification

Molecular Formula C11H13FN2S
Molecular Weight 224.30 g/mol
IUPAC Name N-(4-fluorophenyl)pyrrolidine-1-carbothioamide
Standard InChI InChI=1S/C11H13FN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)
Standard InChI Key RSDGTYCVRPYQMS-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=S)NC2=CC=C(C=C2)F
Canonical SMILES C1CCN(C1)C(=S)NC2=CC=C(C=C2)F

Introduction

Structural and Molecular Characteristics

N-(4-Fluorophenyl)pyrrolidine-1-carbothioamide features a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom—connected to a carbothioamide group (C(=S)NH2-\text{C}(=\text{S})\text{NH}_2). The 4-fluorophenyl substituent introduces an aromatic ring with a fluorine atom at the para position, contributing to the molecule’s electronic and steric profile. Key structural attributes include:

  • Pyrrolidine Ring: Confers conformational flexibility and influences solubility via its amine group.

  • Carbothioamide Group: Enhances hydrogen-bonding capacity compared to traditional amides due to the thiocarbonyl group’s polarizability .

  • 4-Fluorophenyl Substituent: The electronegative fluorine atom modulates electron density on the aromatic ring, affecting intermolecular interactions such as π-π stacking and dipole-dipole forces .

The compound’s molecular geometry allows for diverse interactions, making it a candidate for targeting biological macromolecules like enzymes and receptors.

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis protocol for N-(4-fluorophenyl)pyrrolidine-1-carbothioamide is documented in the literature, analogous compounds suggest a multi-step approach involving:

  • Pyrrolidine Functionalization: Reacting pyrrolidine with an isothiocyanate derivative of 4-fluoroaniline. For example, treatment of pyrrolidine with 4-fluorophenyl isothiocyanate in anhydrous tetrahydrofuran (THF) under inert conditions could yield the target compound .

  • Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product .

A hypothetical reaction scheme is as follows:

Pyrrolidine+4-Fluorophenyl IsothiocyanateTHF, 0°C to RTN-(4-Fluorophenyl)pyrrolidine-1-carbothioamide\text{Pyrrolidine} + \text{4-Fluorophenyl Isothiocyanate} \xrightarrow{\text{THF, 0°C to RT}} \text{N-(4-Fluorophenyl)pyrrolidine-1-carbothioamide}

Reactivity and Derivatives

The carbothioamide group is susceptible to nucleophilic attack at the thiocarbonyl sulfur, enabling reactions such as:

  • Alkylation: Formation of thioether derivatives.

  • Oxidation: Conversion to disulfides or sulfoxides under oxidative conditions .

  • Complexation: Coordination with metal ions (e.g., Cu²⁺, Zn²⁺) due to sulfur’s lone pairs .

Biological Activities and Mechanisms

Receptor Interactions

Analogs like SR141716A—a cannabinoid receptor antagonist—highlight the role of carbothioamides in modulating neurotransmitter systems . The fluorine atom’s electron-withdrawing effects could stabilize receptor-ligand interactions through dipole interactions or hydrophobic effects.

Comparative Analysis with Structural Analogs

Compound NameStructural FeaturesBiological Activity
N-(4-Chlorophenyl)pyrrolidine-1-carbothioamideChlorine substituent instead of fluorineEnhanced lipophilicity, altered target selectivity
N-(Phenyl)pyrrolidine-1-carbothioamideLacks halogen substituentReduced electronic effects, lower potency
Piperazine-1-carbothioamide derivativesSix-membered ring instead of pyrrolidinePHGDH inhibition, anticancer potential

The fluorine atom in N-(4-fluorophenyl)pyrrolidine-1-carbothioamide balances electronic effects and lipophilicity, potentially optimizing bioavailability compared to chlorinated or non-halogenated analogs .

Applications in Medicinal Chemistry and Beyond

Drug Discovery

The compound’s scaffold is a promising starting point for developing:

  • Anticancer Agents: Targeting serine biosynthesis via PHGDH inhibition .

  • Antipsychotics: Modulating dopamine or cannabinoid receptors .

  • Antibiotics: Disrupting bacterial enzyme function.

Material Science

Carbothioamides can act as ligands in catalytic systems or precursors for sulfur-containing polymers. The fluorine substituent may enhance thermal stability in such applications.

Future Research Directions

  • Synthesis Optimization: Developing one-pot methodologies to improve yield and scalability .

  • Target Identification: High-throughput screening against enzyme libraries and receptor panels.

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

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